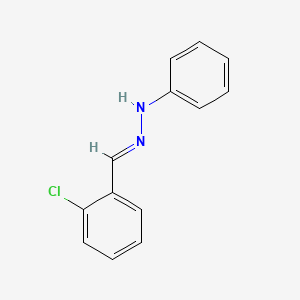

2-Chlorobenzaldehyde phenylhydrazone

Description

Overview of Hydrazone Derivatives: Structural Features and Research Significance in Organic Chemistry

Hydrazones are a class of organic compounds characterized by the presence of a C=N-NH- functional group, known as the azomethine group. researchgate.netnih.gov This structure is typically formed through the condensation reaction of a ketone or an aldehyde with a hydrazine (B178648) derivative. mdpi.comnih.gov The defining feature of hydrazones is the carbon-nitrogen double bond conjugated with a lone pair of electrons on the adjacent nitrogen atom, which imparts unique chemical reactivity. nih.govnih.gov

Structurally, hydrazones can exist in keto and enol tautomeric forms, typically favoring the keto form in the solid state while potentially existing in equilibrium between both forms in solution. mdpi.com Their structural flexibility and the presence of both hydrogen bond donor (N-H) and acceptor (C=N) sites make them intriguing candidates for applications in medicinal and coordination chemistry. researchgate.net The ease of their synthesis, hydrolytic stability, and the ability to tune their electronic and steric properties through substitution have made hydrazones popular building blocks in the development of new functional materials and pharmacologically active agents. mdpi.comresearchgate.net Their significance in organic synthesis is further highlighted by their use as important intermediates for creating various five- and six-membered heterocyclic compounds. mdpi.com

The Role of Substituted Phenylhydrazones in Diverse Chemical Disciplines

Phenylhydrazones are a specific subclass of hydrazones formed from the reaction of an aldehyde or ketone with phenylhydrazine (B124118). researchgate.netnih.gov When various functional groups are attached to the phenyl rings of either the aldehyde/ketone or the phenylhydrazine moiety, they are referred to as substituted phenylhydrazones. These substitutions have a profound impact on the molecule's properties, including the strength of intramolecular hydrogen bonds and electronic effects, which can be tailored for specific applications. researchgate.net

The versatility of substituted phenylhydrazones has led to their investigation across multiple disciplines. In medicinal chemistry, they are a cornerstone of new drug development, exhibiting a wide spectrum of biological activities. nih.govresearchgate.net Research has demonstrated their potential as antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral agents. nih.govnih.gov For instance, certain arylhydrazone derivatives have shown significant antiplatelet activity, while others have been developed as commercial fungicides for agricultural use. nih.govresearchgate.net The ability to modify the substituents allows for the fine-tuning of their biological targets and efficacy.

Current Research Trajectories and Academic Interest in 2-Chlorobenzaldehyde (B119727) Phenylhydrazone

2-Chlorobenzaldehyde phenylhydrazone, with the chemical formula C₁₃H₁₁ClN₂, is a specific substituted phenylhydrazone that is the subject of ongoing research. sigmaaldrich.com Its synthesis is straightforward, typically involving the condensation of 2-chlorobenzaldehyde with phenylhydrazine. researchgate.netresearchgate.net 2-Chlorobenzaldehyde itself is a versatile starting material used in the synthesis of various organic compounds and Schiff bases known to possess biological activities. chemicalbook.comresearchgate.netwiserpub.com

Recent academic interest in derivatives of this compound has focused on elucidating their structural properties and exploring their biological potential. Studies involving similar aroylhydrazones derived from 2-chlorobenzaldehyde have successfully synthesized and characterized these compounds using techniques like IR and NMR spectroscopy, with their structures often confirmed by X-ray single-crystal determination. researchgate.net This foundational work provides a basis for understanding the stereochemistry and solid-state packing of these molecules.

Furthermore, research into the biological activities of closely related 2-chlorobenzylidene hydrazides has revealed promising antimicrobial properties. nih.govnih.gov For example, studies have shown that compounds with chloro and nitro substituents can be potent antibacterial and antifungal agents. nih.govnih.gov This suggests that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents. Current research trajectories are likely to continue exploring novel derivatives, investigating their mechanisms of action in biological systems, and expanding their applications in medicinal and materials chemistry.

Data Tables

Table 1: Physicochemical Properties of Starting Materials

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Clear colourless to pale yellow oily liquid | 209–215 | 9–12 |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow crystals or oily liquid | 243.5 | 19.5 |

Data sourced from references nih.govwikipedia.orgnist.gov

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 34158-76-4 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₁ClN₂ | sigmaaldrich.com |

| Molecular Weight | 230.69 g/mol | chemsrc.commolbase.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34158-76-4 |

|---|---|

Molecular Formula |

C13H11ClN2 |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]aniline |

InChI |

InChI=1S/C13H11ClN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H/b15-10+ |

InChI Key |

OZQVYOMIDPTAFG-XNTDXEJSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 2-Chlorobenzaldehyde (B119727) phenylhydrazone provides detailed information about the electronic environment of the protons. In a typical spectrum, the N-H proton of the hydrazone moiety appears as a singlet at approximately 12.24 ppm. Another singlet, corresponding to the CH=N proton, is observed around 8.88 ppm researchgate.net. The aromatic protons of the 2-chlorobenzaldehyde and phenylhydrazine (B124118) rings resonate in the region of 7.46 to 8.28 ppm researchgate.net.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton. The carbon atom of the C=N imine bond typically shows a chemical shift in the range of 159-161 ppm. The carbon atoms of the aromatic rings appear in the characteristic downfield region of approximately 108 to 152 ppm rsc.org.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~12.24 (s) researchgate.net | - |

| CH=N | ~8.88 (s) researchgate.net | ~159-161 |

| Aromatic H | ~7.46-8.28 (m) researchgate.net | - |

| Aromatic C | - | ~108-152 rsc.org |

Infrared (IR) Spectroscopy: Vibrational Mode Analysis for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands. A prominent band observed in the region of 3165–3190 cm⁻¹ is indicative of the N-H stretching vibration researchgate.net. The C=N stretching vibration of the imine group typically appears in the range of 1590–1690 cm⁻¹ researchgate.net. Additionally, the C-H stretching vibrations of the aromatic rings are observed around 3088 cm⁻¹ researchgate.net.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3165–3190 researchgate.net |

| C=N (Imine) | Stretching | 1590–1690 researchgate.net |

| Aromatic C-H | Stretching | ~3088 researchgate.net |

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₃H₁₁ClN₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and fragmentation of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π systems, such as this compound, exhibit characteristic absorption bands in the UV-Vis region libretexts.orgutoronto.ca. These absorptions are due to π → π* and n → π* electronic transitions youtube.com. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The extended conjugation in this molecule, involving the two aromatic rings and the C=N double bond, is expected to result in absorption at longer wavelengths.

Computational Chemistry and Quantum Mechanical Investigations of 2 Chlorobenzaldehyde Phenylhydrazone

Density Functional Theory (DFT) Studies: Optimization of Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely-used computational method for investigating the electronic structure and geometry of molecules. For 2-chlorobenzaldehyde (B119727) phenylhydrazone, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. mdpi.comnih.gov This process of geometry optimization involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule.

The optimization provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise lengths of the crucial C=N and N-N bonds, which are fundamental to the hydrazone linkage. The planarity of the molecule, particularly the torsion angles between the phenyl rings and the C=N-N backbone, is also a critical outcome of these studies. The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is simultaneously calculated, providing a comprehensive picture of the molecule's fundamental properties. nih.gov

The C=N double bond in 2-chlorobenzaldehyde phenylhydrazone gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) configurations. Computational studies on similar phenylhydrazones consistently show that the E-isomer is energetically more stable than the Z-isomer. mdpi.comresearchgate.net This preference is often attributed to reduced steric hindrance and the potential for stabilizing intramolecular interactions in the E configuration.

The energy difference between the E and Z isomers can be quantified using DFT calculations. This difference is a crucial factor in determining the relative population of each isomer at equilibrium.

| Isomer | Relative Stability | Typical Reason for Stability |

| E-isomer | More Stable (Lower Energy) | Reduced steric repulsion, potential for intramolecular hydrogen bonding. mdpi.com |

| Z-isomer | Less Stable (Higher Energy) | Increased steric hindrance between the phenyl rings. |

The mechanism of interconversion between the E and Z isomers is a key area of computational investigation. For phenylhydrazones, two primary pathways are considered: a rotational mechanism involving the torsion of the C=N bond and an inversion mechanism (also known as an "umklapp" mechanism) involving the linearization of the C=N-N angle. unimi.it Theoretical calculations of the transition state energies for these pathways reveal that the interconversion barrier is typically high, suggesting that E/Z isomerization is slow at room temperature. unimi.it The light-induced E↔Z interconversion, driven by an out-of-plane C═N bond torsion and assisted by a N-N single bond rotation, has also been explored computationally for photochromic phenylhydrazones. nih.govresearchgate.net

Phenylhydrazones can exist in different tautomeric forms, most commonly the hydrazone (keto) and azo (enol) forms. DFT calculations are instrumental in determining the relative stabilities of these tautomers. orientjchem.orgnih.gov For most simple phenylhydrazones, computational studies have shown that the hydrazone form is significantly more stable than the azo form. orientjchem.org

The investigation involves optimizing the geometry of each potential tautomer and calculating its total electronic energy. The energy difference indicates the thermodynamic preference. For this compound, the equilibrium is expected to lie heavily in favor of the hydrazone tautomer. The transition state for the proton transfer between the tautomeric forms can also be calculated to determine the activation energy barrier for this process. nih.govbohrium.com

| Tautomeric Form | General Stability Trend | Key Structural Feature |

| Hydrazone (Keto) | Generally More Stable | Contains C=N-NH linkage |

| Azo (Enol) | Generally Less Stable | Contains C-N=N-H linkage |

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. DFT calculations provide detailed information about the energies and spatial distributions of these orbitals for this compound. mdpi.comirjweb.com

Typically, in phenylhydrazone systems, the HOMO is delocalized over the entire π-system, with significant contributions from the phenylhydrazine (B124118) moiety. The LUMO is also delocalized but often centered more on the benzaldehyde-derived part of the molecule. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

The charge distribution within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges, revealing the electron-donating and electron-accepting regions of the molecule. The chlorine atom, being electronegative, is expected to have a net negative charge and influence the charge distribution on the adjacent phenyl ring.

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. irjweb.com |

Theoretical Exploration of Intramolecular Interactions: Hydrogen Bonding and Aromaticity Effects

Intramolecular interactions play a crucial role in determining the preferred conformation and stability of molecules. In the E-isomer of phenylhydrazones, the geometry is often suitable for the formation of an intramolecular hydrogen bond between the N-H proton of the hydrazine (B178648) group and the nitrogen atom of the imine (C=N) group. mdpi.comsemanticscholar.org

Computational methods can confirm and quantify this interaction. Analysis of the optimized geometry can reveal a short distance between the hydrogen donor (N-H) and the acceptor (N), and a bond angle consistent with hydrogen bonding. mdpi.com Further analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can identify a bond critical point between the hydrogen and the acceptor atom, providing definitive evidence of the interaction and an estimation of its strength. mdpi.com This intramolecular hydrogen bond contributes significantly to the enhanced stability of the E-isomer. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate the theoretical model. For this compound, key spectroscopic data like infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT. researchgate.netresearchgate.net

Calculated IR spectra can predict the vibrational frequencies for characteristic functional groups, such as the N-H stretch, the C=N stretch, and C-Cl stretch. Comparing these theoretical frequencies with experimental FT-IR data helps in the assignment of spectral bands. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and correlated with experimental spectra. nih.gov A good agreement between the calculated and observed spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure. researchgate.net

Application of Computational Tools in Understanding Substituent Effects on Molecular Properties

Computational studies are particularly adept at elucidating the effects of substituents on molecular properties. mdpi.com In this compound, the chlorine atom at the ortho position of the benzaldehyde (B42025) ring exerts both inductive and resonance effects.

DFT calculations can systematically explore these effects by comparing the properties of the substituted molecule with its unsubstituted counterpart (benzaldehyde phenylhydrazone). The analysis can reveal how the chloro group alters:

Molecular Geometry: Minor changes in bond lengths and angles near the substitution site.

Electronic Properties: Modification of the HOMO-LUMO energies and their gap. The electron-withdrawing nature of chlorine is expected to lower the energy of the molecular orbitals. researchgate.net

Charge Distribution: An increase in positive charge on the carbon atom attached to the chlorine and alterations in the electrostatic potential map.

Intramolecular Interactions: The strength of the N-H···N intramolecular hydrogen bond can be subtly affected by the electronic changes induced by the substituent. mdpi.com

These computational insights provide a detailed, atom-level understanding of how the introduction of a specific substituent tunes the intrinsic properties of the phenylhydrazone scaffold. mdpi.com

Reactivity and Reaction Mechanisms of 2 Chlorobenzaldehyde Phenylhydrazone

Detailed Mechanistic Insights into the Formation of 2-Chlorobenzaldehyde (B119727) Phenylhydrazone

The formation of 2-chlorobenzaldehyde phenylhydrazone is a classic example of nucleophilic addition-elimination, specifically a condensation reaction between an aldehyde (2-chlorobenzaldehyde) and a hydrazine (B178648) derivative (phenylhydrazine). The reaction proceeds in two primary stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final hydrazone product.

The mechanism is typically initiated by the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine (B124118) on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This step is generally the slowest and rate-determining under neutral or basic conditions. The presence of the electron-withdrawing chloro group on the benzaldehyde (B42025) ring can slightly enhance the electrophilicity of the carbonyl carbon, facilitating this attack.

Following the initial addition, a zwitterionic intermediate is formed, which rapidly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal) intermediate. This intermediate is generally unstable and not isolated.

The general mechanism is as follows:

Nucleophilic Attack: The lone pair on the terminal nitrogen of phenylhydrazine attacks the carbonyl carbon of 2-chlorobenzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group is protonated.

Dehydration: The protonated hydroxyl group leaves as a water molecule, and a double bond forms between the carbon and nitrogen, resulting in the final phenylhydrazone product.

Oxidation and Reduction Pathways: Electrochemical Behavior and Selective Transformations

The phenylhydrazone moiety in this compound is susceptible to both oxidation and reduction, offering pathways to diverse molecular structures.

Oxidation Pathways: The oxidation of phenylhydrazones is a common method for the synthesis of diazo compounds. This transformation involves the removal of two hydrogen atoms from the hydrazone functional group. Various oxidizing agents can achieve this, including mercuric oxide, N-Iodo p-toluenesulfonamide, and molecular iodine in the presence of a base. nih.govbohrium.comnih.gov More contemporary methods utilize mild conditions, such as copper-catalyzed aerobic oxidation, which uses molecular oxygen as the terminal oxidant and generates water as the only byproduct. organic-chemistry.orgasianpubs.org

Electrochemical studies on phenylhydrazine and related phenylhydrazone structures reveal that they undergo oxidation processes. acs.org The electrochemical oxidation of phenylhydrazine itself is an irreversible, diffusion-controlled process. mdpi.com For some heterocyclic phenylhydrazones, cyclic voltammetry has shown quasi-reversible redox couples, indicating the potential for controlled electrochemical transformations. acs.org Anodic oxidation of phenylhydrazone derivatives at a constant current represents a modern approach to initiate reactions like N,S-heterocyclization without external oxidants. acs.org

Reduction Pathways: Selective reduction of the C=N imine bond in this compound leads to the corresponding N,N'-disubstituted hydrazine, 1-(2-chlorobenzyl)-2-phenylhydrazine. This transformation can be achieved using various reducing agents. A notable method involves the use of magnesium in methanol, which efficiently reduces the C=N bond under mild conditions. nih.gov Other effective reagents include sodium borohydride (NaBH₄) in conjunction with catalysts like amorphous nickel powder, or sodium cyanoborohydride (NaBH₃CN) in an acidic medium. researchgate.netresearchgate.net

A more drastic reduction is the Wolff-Kishner reduction, which converts the entire hydrazone functional group into a methylene (-CH₂) group. acs.org This reaction requires harsh conditions, typically involving a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol at elevated temperatures. libretexts.org Applying these conditions to this compound would yield 2-chlorotoluene.

| Transformation | Reagent/Condition | Product Type |

| Oxidation | Cu(OAc)₂, O₂ (air), Pyridine | Diazo Compound |

| Reduction (C=N bond) | Mg / Methanol | 1,2-Disubstituted Hydrazine |

| Reduction (Wolff-Kishner) | KOH, Ethylene Glycol, Heat | Methylene Compound |

| Electrochemical Oxidation | Anodic Oxidation | Initiates Cyclization |

Substitution Reactions and Functional Group Interconversions

The structure of this compound contains several sites for further chemical modification, including the aromatic rings and the hydrazone linkage itself.

Functional Group Interconversions: One of the most significant reactions of phenylhydrazones is the Fischer indole synthesis . This acid-catalyzed reaction involves an intramolecular nih.govnih.gov-sigmatropic rearrangement of the protonated phenylhydrazone, followed by cyclization and elimination of ammonia to form a substituted indole. alfa-chemistry.comwikipedia.org When this compound is subjected to strong acids like polyphosphoric acid or Lewis acids like zinc chloride (ZnCl₂) at high temperatures, it can cyclize to form chloro-substituted indoles. jk-sci.comnih.gov The reaction mechanism involves the tautomerization of the hydrazone to an ene-hydrazine, which then undergoes the key rearrangement step. wikipedia.orgnih.gov

Another fundamental interconversion is hydrolysis . The hydrazone linkage is susceptible to cleavage by water, reverting to the parent 2-chlorobenzaldehyde and phenylhydrazine. wikipedia.org This reaction is catalyzed by acid and is essentially the reverse of the formation reaction. The stability of the hydrazone bond is pH-dependent, being relatively stable at neutral pH but readily hydrolyzed under acidic conditions. nih.gov

Substitution Reactions: While specific studies on the substitution reactions of this compound are not extensively detailed, the reactivity of its aromatic rings can be predicted based on general principles.

2-Chlorophenyl Ring: The chloro-substituent is an ortho-, para-directing group for electrophilic aromatic substitution, although it is deactivating. The hydrazone moiety is also generally considered an ortho-, para-director. Therefore, further electrophilic substitution would likely occur at the positions para or ortho to the chlorine atom, though harsh conditions might be required.

Phenyl Ring (from Phenylhydrazine): The -NH- group is a strongly activating, ortho-, para-directing group. Therefore, this ring is much more susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) than the 2-chlorophenyl ring. Reactions would preferentially occur at the ortho and para positions of this ring.

Cycloaddition and Annulation Reactions Leading to Complex Architectures

Phenylhydrazones are valuable precursors in cycloaddition and annulation reactions for the synthesis of various heterocyclic compounds, most notably pyrazoles.

[3+2] Cycloaddition Reactions: Phenylhydrazones can serve as precursors to nitrile imines, which are highly reactive 1,3-dipoles. These intermediates are typically generated in situ from the corresponding hydrazonoyl halides (formed by reacting the hydrazone with a halogenating agent) or via oxidation of the hydrazone. Once formed, the nitrile imine can undergo a [3+2] cycloaddition reaction with a dipolarophile, such as an alkene or alkyne, to produce five-membered heterocyclic rings. mdpi.comresearchgate.net

Reaction with Alkenes: The cycloaddition with alkenes yields pyrazolidine or pyrazoline derivatives. mdpi.com

Reaction with Alkynes: The reaction with alkynes is a direct route to fully aromatic pyrazoles. nih.gov

Various catalytic systems, including copper and silver-based catalysts, have been developed to promote these cycloadditions, often allowing for high regioselectivity and efficiency under mild conditions. organic-chemistry.orgnih.gov For instance, a copper-catalyzed reaction of phenylhydrazones with dialkyl acetylenedicarboxylates provides a direct route to polysubstituted pyrazoles. nih.gov

Annulation and Cyclocondensation Reactions: Beyond cycloadditions involving external partners, phenylhydrazones can undergo cyclocondensation or annulation reactions with bifunctional reagents. A prominent example is the synthesis of pyrazoles from phenylhydrazones and 1,3-dicarbonyl compounds. dergipark.org.tr This reaction involves the condensation of the hydrazine part of the molecule with the two carbonyl groups to form the pyrazole ring.

Furthermore, electrochemical methods have been employed to initiate annulation reactions. For example, the anodic oxidation of phenylhydrazones in the presence of a sulfur source can lead to the formation of 1,2,3-thiadiazoles. acs.org Rhodium-catalyzed C-H activation of aldehyde phenylhydrazones followed by annulation is another advanced strategy for building complex fused heterocyclic systems like indazoles. mdpi.com

| Reaction Type | Reactant Partner | Heterocyclic Product |

| [3+2] Cycloaddition | Alkyne | Pyrazole |

| [3+2] Cycloaddition | Alkene | Pyrazoline/Pyrazolidine |

| Cyclocondensation | 1,3-Dicarbonyl Compound | Pyrazole |

| Electrochemical Annulation | Sulfur Source | 1,2,3-Thiadiazole |

Influence of Reaction Conditions (pH, Solvent, Temperature) on Reaction Outcome and Selectivity

The outcome and selectivity of reactions involving this compound are highly dependent on the reaction conditions, including pH, solvent, and temperature.

Influence of pH: The pH of the reaction medium has a profound effect on both the formation and the stability (hydrolysis) of the hydrazone linkage. Hydrazone formation is subject to general acid catalysis. nih.gov The reaction rate is typically slow at very high or very low pH and reaches a maximum under mildly acidic conditions (around pH 4-5). rsc.org At low pH, most of the hydrazine nucleophile is protonated and non-nucleophilic. At high pH, there is insufficient acid to catalyze the crucial dehydration of the carbinolamine intermediate, which is the rate-limiting step at neutral pH. nih.govacs.org The stability of the hydrazone bond is also pH-sensitive; the bond is rapidly hydrolyzed under acidic conditions but is significantly more stable at neutral pH. nih.gov

Influence of Solvent: The choice of solvent can influence reaction rates and equilibria. For hydrazone formation, studies have shown that the rate is affected by the solvent's dielectric constant and polarity. asianpubs.orgasianpubs.org Reactions in polar solvents that can accommodate charge separation in the transition state are often favored. asianpubs.orgresearchgate.net For example, the use of acetic acid as a solvent and catalyst is common, though it can sometimes lead to side reactions. researchgate.netnih.gov In cycloaddition reactions, the solvent can affect the stability and reactivity of the generated intermediates, such as nitrile imines.

Influence of Temperature: Temperature generally has a direct effect on reaction kinetics, with higher temperatures leading to increased reaction rates for most transformations, including formation, hydrolysis, and rearrangements like the Fischer indole synthesis. libretexts.org However, the thermal stability of the hydrazone itself must be considered. While many hydrazones are thermally stable, high temperatures can promote decomposition or unwanted side reactions. rsc.orgresearchgate.net For the Wolff-Kishner reduction, very high temperatures (often >180 °C) are required to drive the reaction to completion. libretexts.org In contrast, some modern catalytic reactions, such as certain cycloadditions, are designed to proceed efficiently at room temperature. nih.gov

| Condition | Influence on Hydrazone Reactions |

| pH | Optimal rate for formation is in mild acid (pH ~4-5). rsc.org Stability is greatest at neutral pH; hydrolysis is rapid in acid. nih.gov |

| Solvent | Polarity and dielectric constant affect reaction rates. asianpubs.orgasianpubs.org Protic solvents can participate in proton transfer steps. |

| Temperature | Increases reaction rates but can impact stability. rsc.org High temperatures are required for some reactions (e.g., Wolff-Kishner). libretexts.org |

Advanced Applications and Functional Materials Science Derived from 2 Chlorobenzaldehyde Phenylhydrazone

Development of Materials with Nonlinear Optical (NLO) Properties

Hydrazone derivatives are a promising class of crystalline materials for nonlinear optics. researchgate.net The molecular structure of these compounds, often featuring donor-acceptor groups separated by a conjugated π-system, is conducive to exhibiting significant second-order nonlinear optical (NLO) properties. researchgate.net Research into various hydrazone derivatives has demonstrated their potential for applications in this field. For instance, a study on a series of 3-(4-n-decyloxyphenyl)-1-(p-X-phenyl)-2-pyrazolines revealed that the introduction of strong acceptor groups, such as nitro groups, led to interesting second-order NLO properties. researchgate.net

Donor-acceptor systems have garnered particular attention for their remarkable NLO capabilities, which arise from their intramolecular charge transfer (ICT) characteristics. nih.gov The synthesis of a range of D-A type chromophores using click-type [2 + 2] cycloaddition retroelectrocyclizations has been a subject of comprehensive investigations, including theoretical calculations and experimental analyses, to explore their NLO properties. nih.gov Chromophore stability is a crucial factor for their effectiveness in NLO applications. nih.gov

Furthermore, investigations into X-shaped pyrazine (B50134) derivatives have highlighted the influence of the relative positions of donor and acceptor substituents on the NLO response. rsc.org While the magnitude of the second harmonic signal may be similar between isomers, the anisotropy of the NLO response can differ significantly, with some exhibiting a dipolar character and others an octupolar one. rsc.org Theoretical approaches, such as the sum-over-states method, have been employed to rationalize these differences by analyzing the symmetry of low-lying excited states. rsc.orgrsc.org

Although direct studies on the NLO properties of 2-Chlorobenzaldehyde (B119727) phenylhydrazone are not extensively documented, the existing research on analogous hydrazone structures suggests its potential as a candidate for NLO materials. The presence of the chloro-substituted phenyl ring and the phenylhydrazone moiety could be tailored to create materials with desirable NLO characteristics.

Analytical Chemistry Applications: Reagents for Detection and Quantification

The distinct chemical properties of 2-chlorobenzaldehyde and its derivatives make them valuable in the development of advanced analytical methods for the detection and quantification of various substances. ekb.eg The reactivity of these compounds can be harnessed to design sensitive and selective assays, thereby improving the accuracy and reliability of analytical techniques. ekb.eg

Spectrophotometric Probes for Metal Ions and Organic Analytes

Hydrazone derivatives are widely recognized for their interesting analytical properties, stemming from the presence of several potential coordination sites. mdpi.com They have been extensively utilized as photometric and fluorimetric analytical reagents for the determination of metal ions. mdpi.com The formation of a highly fluorescent chelate through the combination of a metal ion and an organic ligand has proven to be a sensitive and specific method for determining metal ions. mdpi.com

The phenylhydrazones of aromatic and heterocyclic aldehydes and ketones are typically solids that are slightly colored. iaea.org Certain aryl hydrazones, particularly the 4-nitro and 2,4-dinitro derivatives, possess a well-defined crystal structure and sharp melting points. iaea.org These characteristics are advantageous for their application as spectrophotometric reagents.

While specific studies detailing the use of 2-Chlorobenzaldehyde phenylhydrazone as a spectrophotometric probe are limited, the general class of hydrazones has been successfully employed for the determination of various metal ions. iaea.org For instance, N-oxalylamine salicylaldehyde (B1680747) hydrazone has been used for the sensitive determination of gallium (III) through the formation of a fluorescent chelate. iaea.org Similarly, 2-pyridinecarboxyaldehyde phenyl hydrazone immobilized on silica (B1680970) has been used as a stationary phase for the separation of aqueous metal ion mixtures. iaea.org

Chromatographic Separations Utilizing Hydrazone Derivatization

The reaction of carbohydrates with phenylhydrazine (B124118) to form phenylhydrazone derivatives leads to increased sensitivity for mass spectrometry (MS) and ultraviolet (UV) detection during high-performance liquid chromatography (HPLC) separation. nih.gov This derivatization technique allows for the analysis of oligosaccharides and the direct determination of glycosylation sites in proteins. nih.gov

High-performance liquid chromatography (HPLC) methods have been developed for the quantitative determination of aldehydes and hydroxyaldehydes as their 2,4-dinitrophenylhydrazone derivatives. researchgate.net Similarly, 2-nitrophenylhydrazine (B1229437) is another reagent used for the derivatization of carboxylic acids, aldehydes, and ketones for HPLC analysis with diode array detection. nih.gov

A novel fluorescence labeling reagent, N-acetylhydrazine acridone (B373769) (AHAD), has been synthesized for the determination of benzaldehyde (B42025) using a highly sensitive HPLC method with fluorescence detection. rsc.org This method has been successfully applied to determine semicarbazide-sensitive amine oxidase activity in human serum. rsc.org The derivatization of aldehydes to dinitrophenylhydrazones has also been utilized in HPLC separations for the determination of lipid peroxidation products. rsc.org

Contribution to Chemo- and Biosensors Design

Hydrazone derivatives have been instrumental in the design of chemosensors for the detection of various ions. researchgate.net For example, a fluorescent probe for phenylhydrazine detection was developed using an aldehyde as the recognition group, demonstrating good selectivity. rsc.org

Naphthylhydrazone-based fluorogenic chemosensors have been synthesized and shown to be highly selective and sensitive receptors for Cu2+ ions in aqueous media. rsc.org These sensors exhibit a rapid binding affinity towards Cu2+ ions even in the presence of other common metal ions. rsc.org Furthermore, their potential as bio-imaging fluorescent probes to detect Cu2+ ions in human cervical HeLa cancer cell lines has been investigated. rsc.org

Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized and evaluated as fluorescent chemosensors for the selective quantification of Al3+ and Zn2+ ions. mdpi.com These chemosensors exhibit different fluorescent emissions upon excitation at different wavelengths in the presence of the respective ions. mdpi.com Similarly, a series of naphthaldehyde-2-pyridinehydrazone derivatives have been found to display a 'turn-on' fluorescence response to Zn2+ in an aqueous environment at neutral pH. nih.gov An acylhydrazone-based fluorescent sensor has also been designed for the sequential recognition of Al3+ and H2PO4-. mdpi.com

Role in the Synthesis of Optoelectronic Materials and Dyes (e.g., DSSC components, light-emitting diodes)

Hydrazone derivatives have found applications in the synthesis of materials for optoelectronic devices, including dye-sensitized solar cells (DSSCs) and light-emitting diodes. nih.gov Metal-free organic dyes based on a triphenylamine (B166846) phenylhydrazone unit as an electron donor have been designed and synthesized for solid-state dye-sensitized solar cells. nih.gov

New D-π-D-π-A low-molecular-weight compounds based on a phenothiazine (B1677639) scaffold have been successfully synthesized and characterized for their potential in DSSCs. nih.gov The relationship between the structure of end-capping donor groups and their optoelectronic and thermal properties, as well as the performance of the DSSCs, has been a subject of study. nih.gov Similarly, triphenylamine dyes containing either two carboxylic acids or two cyanoacrylic acids as linker groups have been synthesized and tested in DSSC devices. mdpi.com

The synthesis of novel organic dyes, such as those based on a triazatruxene donor with cyanobenzoic acid and cyanopyridine acceptors, has led to significant advancements in tandem dye-sensitized solar cells. nih.gov These metal-free organic sensitizers have demonstrated exceptional performance in DSSCs, with some exhibiting a broad incident photon-to-current conversion efficiency (IPCE) response, enabling efficient capture of a wide range of the visible light spectrum. nih.gov

Investigations into Corrosion Inhibition Properties

Hydrazone derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. electrochemsci.orgicrc.ac.ir These organic compounds, which often contain heteroatoms such as nitrogen, oxygen, and sulfur, as well as aromatic rings, can form a protective layer on the metal surface, thereby mitigating corrosion. icrc.ac.ir

The inhibition efficiency of these compounds generally increases with their concentration. electrochemsci.org Studies on various hydrazone derivatives have shown that they act as mixed-type inhibitors, meaning they control both the anodic and cathodic reactions of the corrosion process. sciencetechindonesia.com The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption. researchgate.net

For instance, heterocyclic Schiff base furfural (B47365) phenylhydrazone has been shown to protect mild steel from corrosion in a hydrochloric acid solution with an efficiency of 94.53% at an optimal concentration. dbuniversity.ac.in Similarly, (E)-N'-(4-methoxybenzylidene)-2-(6-methoxynaphthalen 2-yl)propanehydrazide exhibited a protection efficiency of 90% for mild steel in an acidic HCl solution. electrochemsci.org

The chemical structure of the hydrazone derivative plays a crucial role in its corrosion inhibition efficiency. For example, the presence of an electron-donating group, such as a methoxy (B1213986) group, on the phenyl ring can enhance the inhibition efficiency. icrc.ac.ir The table below summarizes the corrosion inhibition efficiencies of several hydrazone derivatives on mild steel in acidic media.

| Inhibitor | Concentration (M) | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| Furfural phenylhydrazone | 0.0007 | 2M HCl | 30 | 94.53 | dbuniversity.ac.in |

| (E)-N'-(4-methoxybenzylidene)-2-(6-methoxynaphthalen 2-yl)propanehydrazide | 5x10⁻³ | 1.0 M HCl | - | 90 | electrochemsci.org |

| 1-phenyl-2-(1-phenylethylidene) hydrazine (B178648) | 0.005 | 1.0 M HCl | 30 | 83.8 | icrc.ac.ir |

| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine | 0.005 | 1.0 M HCl | 30 | 95.1 | icrc.ac.ir |

| N-Benzo nih.govelectrochemsci.org dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1x10⁻³ | 1.00 M HCl | - | 91.30 | sciencetechindonesia.com |

| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | 1x10⁻³ | 1.00 M HCl | - | 91.34 | sciencetechindonesia.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chlorobenzaldehyde phenylhydrazone, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via condensation of 2-chlorobenzaldehyde with phenylhydrazine. Key factors include solvent choice (e.g., ethanol or methanol), temperature (room temperature to reflux), and stoichiometric ratios. For example, hydrolysis of 2-chlorobenzal chloride is a precursor route for 2-chlorobenzaldehyde, though reactor design and process optimization are critical for efficiency . Catalytic oxidation of 2-chlorobenzyl alcohol using CoFe₂O₄ nanoparticles with Oxone achieves high conversion rates (~95%) under mild conditions (room temperature, aqueous medium) .

| Method | Conditions | Yield/Conversion |

|---|---|---|

| Hydrolysis of 2-chlorobenzal chloride | High-temperature aqueous hydrolysis | ~60-70% (industry) |

| Catalytic oxidation of 2-chlorobenzyl alcohol | CoFe₂O₄/Oxone, H₂O, RT | ~95% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer : Key techniques include:

- IR Spectroscopy : Detect C=N stretching (~1600 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.0 ppm) and hydrazone NH (δ 8.5–9.0 ppm). ¹³C NMR confirms the imine carbon (δ ~150 ppm) .

- GC-MS : Fragmentation patterns (e.g., m/z 139 for 2-chlorobenzaldehyde) aid in identifying degradation byproducts .

Q. What safety protocols are essential when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Protect from light and moisture; store in airtight containers at 2–8°C .

- Decomposition : Hazardous decomposition products (e.g., HCl gas) require neutralization with bases like sodium bicarbonate .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound?

- Answer : Discrepancies often arise from impurities in starting materials or unoptimized conditions. Systematic analysis includes:

- Purity Checks : Use HPLC or GC-MS to verify starting material integrity .

- Reaction Monitoring : Track intermediates via TLC or in situ IR. For example, incomplete condensation due to excess phenylhydrazine reduces yield .

- AI-Driven Optimization : Tools like PubCompare.ai cross-validate protocols from literature and preprints to identify optimal parameters (e.g., solvent polarity, catalyst loading) .

Q. What mechanistic insights explain the catalytic efficiency of CoFe₂O₄ nanoparticles in synthesizing 2-chlorobenzaldehyde?

- Answer : CoFe₂O₄ facilitates electron transfer in Oxone activation, generating sulfate radicals (SO₄⁻•) that abstract hydrogen from 2-chlorobenzyl alcohol. The reaction proceeds via a radical pathway, confirmed by quenching experiments with ethanol (a radical scavenger), which reduces conversion by >50% .

Q. How do environmental conditions (pH, UV light) affect the stability of this compound?

- Answer :

-

Photodegradation : UV irradiation cleaves the C=N bond, producing 2-chlorobenzaldehyde and phenylhydrazine fragments (detected via GC-MS) .

-

pH Sensitivity : The compound hydrolyzes in acidic conditions (pH <3) to regenerate the aldehyde. Neutral or basic conditions (pH 7–9) enhance stability .

Condition Effect Analytical Evidence UV Light Degrades to 2-chlorobenzaldehyde GC-MS (m/z 139, 111) Acidic pH Hydrolysis to aldehyde NMR (loss of NH signal)

Q. What computational tools are effective for retrosynthetic planning of hydrazone derivatives?

- Answer :

- PubChem/EPA DSSTox : Access SMILES/InChI data for structure validation .

- AI Retrosynthesis : Platforms using Template_relevance models (e.g., Reaxys, Pistachio) predict feasible routes by cross-referencing >10⁶ reactions, prioritizing routes with minimal steps and high atom economy .

Methodological Recommendations

- Data Reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere (e.g., inert vs. air) .

- Contradiction Mitigation : Use control experiments (e.g., radical traps, isotopic labeling) to validate mechanisms .

- Safety Compliance : Regularly update SDS protocols, especially for emergency response (e.g., new CHEMTREC contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.